![molecular formula C23H17ClN4O B5966874 2-hydroxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5966874.png)
2-hydroxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
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Overview
Description
2-hydroxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of histone acetyltransferases (HATs), enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histones, leading to changes in gene expression.
Mechanism of Action
CPTH acts as a potent inhibitor of 2-hydroxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, specifically p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP). These enzymes are involved in the regulation of gene expression by acetylating histones, leading to changes in chromatin structure and gene transcription. By inhibiting HAT activity, CPTH can modulate gene expression and affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HAT activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta peptide accumulation and oxidative stress. Additionally, CPTH has been shown to reduce inflammation in models of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using CPTH in lab experiments is its potency as a HAT inhibitor, which allows for effective modulation of gene expression. Additionally, CPTH has been shown to have low toxicity in animal models, making it a safer alternative to other HAT inhibitors. However, one limitation of using CPTH is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several potential future directions for research on CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Additionally, further studies are needed to elucidate the specific mechanisms by which CPTH affects various cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of CPTH in humans for the treatment of various diseases.
Synthesis Methods
The synthesis of CPTH involves the reaction of 2-hydroxybenzaldehyde with 4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl)hydrazine in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified by column chromatography. The yield of CPTH is typically around 50%.
Scientific Research Applications
CPTH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CPTH has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in models of rheumatoid arthritis.
properties
IUPAC Name |
2-[(E)-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-19-12-10-17(11-13-19)21-14-20(16-6-2-1-3-7-16)26-23(27-21)28-25-15-18-8-4-5-9-22(18)29/h1-15,29H,(H,26,27,28)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFGIIYJZKZUGJ-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=CC=C3O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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